2-nitro-1H-pyrrole
Overview
Description
2-Nitro-1H-pyrrole is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure with a nitro group attached to the second carbon atom
Mechanism of Action
Target of Action
It has been characterized as a nucleophile in reactions, suggesting that it interacts with electrophilic targets .
Mode of Action
2-Nitro-1H-pyrrole participates in Hetero-Diels–Alder [4 + 2] cycloaddition reactions, where it acts as a nucleophile . In these reactions, it interacts with electrophiles like isoprene . The compound’s interaction with its targets results in changes at the molecular level, leading to the formation of new compounds .
Biochemical Pathways
Its involvement in hetero-diels–alder [4 + 2] cycloaddition reactions suggests that it may play a role in the synthesis of natural products and biologically active molecules .
Result of Action
The result of this compound’s action is the formation of new compounds through cycloaddition reactions . These reactions are important for the synthesis of natural products and biologically active molecules . .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the presence of a solvent in the reaction medium can modify the duration of a reaction . The more polar the solvent, the shorter the duration of the transformation, and consequently, the reaction is accelerated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-1H-pyrrole can be achieved through several methods. One common approach involves the nitration of pyrrole using a nitrating agent such as nitric acid in the presence of a catalyst. Another method includes the reaction of pyrrole with nitroalkenes under specific conditions to yield the desired nitro-substituted product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes, where pyrrole is treated with nitric acid or other nitrating agents under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, concentration, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Substitution: Halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino-substituted pyrroles, and various halogenated pyrrole compounds.
Scientific Research Applications
2-Nitro-1H-pyrrole has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is utilized in the production of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: The parent compound without the nitro group.
2-Amino-1H-pyrrole: A derivative with an amino group instead of a nitro group.
2-Nitroindole: A similar compound with an indole structure instead of a pyrrole ring.
Uniqueness
2-Nitro-1H-pyrrole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-nitro-1H-pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-6(8)4-2-1-3-5-4/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBBGQKRYUTLMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207929 | |
Record name | 1H-Pyrrole, 2-nitro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5919-26-6 | |
Record name | Pyrrole, 2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005919266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitropyrrole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87241 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrrole, 2-nitro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Nitro-1H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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